Ortho vs. Meta Isomer LogP Differentiation: Impact on Predicted Membrane Permeability and Solubility
The ortho-substituted 2-(cyanomethyl)benzene-1-sulfonamide exhibits a computed LogP of -0.292, substantially lower than the meta isomer (LogP 0.40008) and dramatically lower than the N-cyanomethyl regioisomer (LogP 1.96018) . This ~0.7 log unit difference versus the meta isomer corresponds to an approximately 5-fold difference in predicted octanol-water partition coefficient, directly impacting predicted aqueous solubility and passive membrane diffusion properties .
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.292 (ortho isomer, CAS 27350-01-2) |
| Comparator Or Baseline | LogP = 0.40008 (meta isomer, CAS 52320-62-4); LogP = 1.96018 (N-cyanomethyl regioisomer, CAS 4470-96-6) |
| Quantified Difference | ΔLogP = -0.69 vs. meta isomer; ΔLogP = -2.25 vs. N-cyanomethyl regioisomer |
| Conditions | Computed values from ChemExper (ortho), ChemScene (meta), and Lookchem (N-cyanomethyl); different computational methods may apply |
Why This Matters
The lower LogP of the ortho isomer predicts higher aqueous solubility and lower non-specific membrane partitioning compared to the meta and N-cyanomethyl analogs, which is critical for selecting the appropriate isomer for aqueous biochemical assays or for designing compounds with controlled lipophilicity.
